

sodium propanolate CAS number and registry information

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Compound of Interest

Compound Name: Sodium propanolate

Cat. No.: B179413

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Sodium Propanolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **sodium propanolate**, a versatile reagent in organic synthesis. It covers its chemical identity, physical properties, synthesis, safe handling, and application in the Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages. Detailed experimental protocols and analytical methods are provided to assist researchers in its practical application.

Registry and Chemical Information

Sodium propanolate, also known as sodium n-propoxide, is the sodium alkoxide salt of propan-1-ol. It is a strong base commonly used in organic chemistry for deprotonation reactions and as a nucleophile.

CAS Number: 6819-41-6^[1]

Alternative Names: Sodium n-propoxide, Sodium propoxide, Sodium propan-1-olate^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **sodium propanolate** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₃ H ₇ NaO	[1][3]
Molecular Weight	82.08 g/mol	[3]
Appearance	White to off-white solid or powder; Colourless to amber Liquid	[2][3]
Boiling Point	95.8°C at 760 mmHg	[3]
Density	0.866 g/cm ³	[3]
Flash Point	15°C	[1]
Solubility	Highly soluble in polar solvents (e.g., ethanol, methanol)	[2]
InChI Key	RCOSUMRTSQULBK-UHFFFAOYSA-N	

Synthesis of Sodium Propanolate

The most common laboratory method for the synthesis of **sodium propanolate** is the reaction of metallic sodium with anhydrous propan-1-ol.[4] This reaction is exothermic and produces hydrogen gas, requiring careful control of reaction conditions and a dry, inert atmosphere to prevent side reactions with water and oxygen.[4][5]

Experimental Protocol: Synthesis of Sodium Propanolate

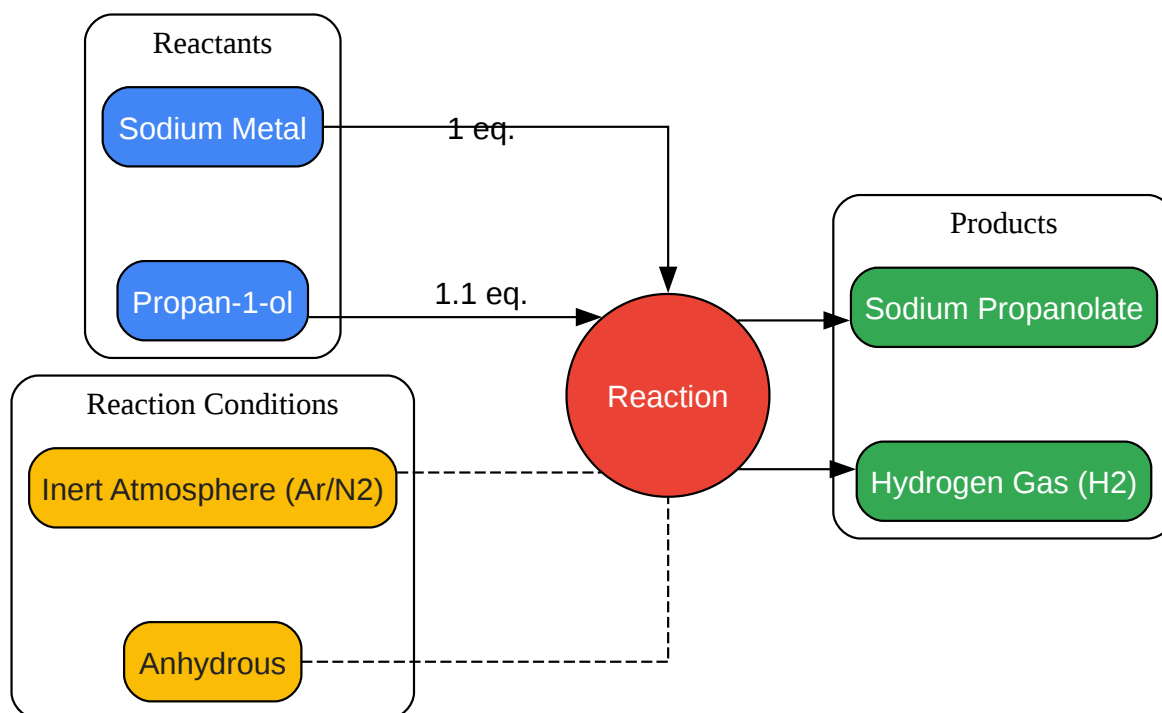
Materials:

- Sodium metal, clean and free of oxide layer
- Anhydrous propan-1-ol (distilled and stored over molecular sieves)

- Anhydrous solvent (e.g., diethyl ether or THF)
- Inert gas (Argon or Nitrogen)
- Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and gas inlet/outlet

Procedure:

- Set up the reaction apparatus and flush thoroughly with a dry, inert gas.
- In the reaction flask, place small, clean pieces of sodium metal (1 equivalent).
- Add anhydrous propan-1-ol (1.1 equivalents) dropwise from the dropping funnel to the sodium metal at a controlled rate to maintain a gentle reflux. The reaction is exothermic and will generate hydrogen gas, which should be safely vented.
- After the addition is complete and the sodium metal has fully dissolved (which may take 1-2 hours), the reaction mixture is stirred for an additional hour to ensure completion.[\[6\]](#)
- The resulting solution of **sodium propanolate** in propan-1-ol can be used directly, or the excess alcohol can be removed under reduced pressure to yield a solid powder.
- The solid **sodium propanolate** should be stored under an inert atmosphere to prevent decomposition by moisture.[\[5\]](#)



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Caption: Synthesis of **Sodium Propanolate** from Sodium Metal and Propan-1-ol.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.^[7] **Sodium propanolate** is an excellent nucleophile for this reaction, particularly with primary alkyl halides.^[7]

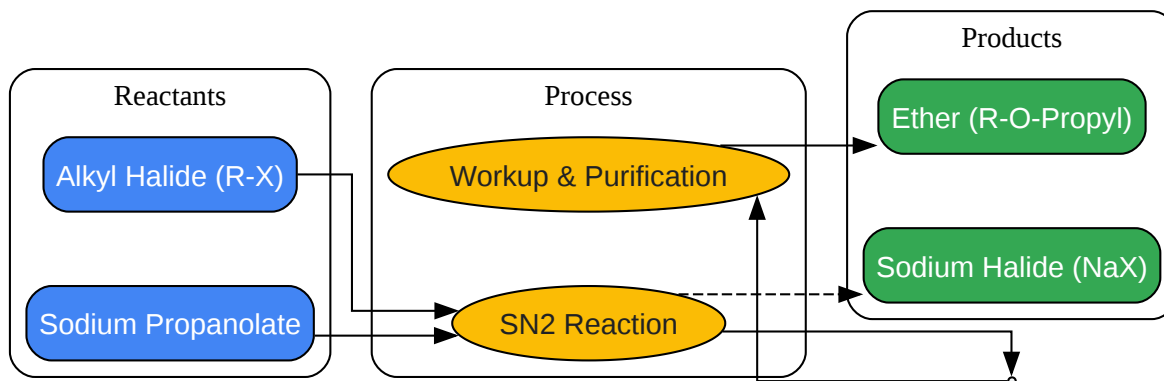
Experimental Protocol: Williamson Ether Synthesis of Propyl Phenyl Ether

Materials:

- **Sodium propanolate** (prepared as described above or obtained commercially)
- Bromobenzene (or other suitable aryl halide)
- Anhydrous solvent (e.g., DMF or DMSO)
- Inert gas (Argon or Nitrogen)
- Reaction flask with reflux condenser and magnetic stirrer

Procedure:

- In a reaction flask under an inert atmosphere, dissolve **sodium propanolate** (1.1 equivalents) in the anhydrous solvent.
- Add bromobenzene (1 equivalent) to the solution.
- Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
- Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO_4).
- Remove the solvent under reduced pressure to yield the crude propyl phenyl ether.
- Purify the product by distillation or column chromatography.



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Caption: General Workflow for the Williamson Ether Synthesis using **Sodium Propanolate**.

Analytical Methods for Quality Control

Ensuring the purity of **sodium propanolate** is crucial for its successful application in synthesis. The primary impurity is typically sodium hydroxide, formed from the reaction with residual water.

Experimental Protocol: Acid-Base Titration for Purity Assessment

Principle: The total alkalinity (**sodium propanolate** and any sodium hydroxide impurity) is determined by titration with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

Materials:

- **Sodium propanolate** sample
- Standardized hydrochloric acid solution (e.g., 0.1 M)
- Phenolphthalein indicator

- Anhydrous ethanol
- Burette, pipette, and conical flask

Procedure:

- Accurately weigh a sample of **sodium propanolate** in a dry, inert atmosphere to prevent reaction with atmospheric moisture and CO₂.
- Dissolve the sample in a known volume of anhydrous ethanol in a conical flask.
- Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
- Titrate the solution with the standardized HCl solution from the burette until the pink color disappears.
- Record the volume of HCl used.
- Calculate the percentage purity of the **sodium propanolate** using the following formula:

$$\% \text{ Purity} = [(V_{\text{HCl}} \times M_{\text{HCl}} \times \text{MW}_{\text{NaProp}}) / (\text{Weight of sample})] \times 100$$

Where:

- V_{HCl} = Volume of HCl used (in L)
- M_{HCl} = Molarity of HCl solution
- MW_{NaProp} = Molecular weight of **sodium propanolate** (82.08 g/mol)

Safe Handling and Storage

Sodium propanolate is a corrosive and moisture-sensitive material. Proper handling and storage are essential to maintain its reactivity and ensure safety.

- Handling: Always handle **sodium propanolate** in a dry, inert atmosphere, such as in a glove box or under a stream of argon or nitrogen.^[4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[2] The material is flammable and should be stored in a flammables-area.[8]

This guide provides a foundational understanding of **sodium propanolate** for its effective and safe use in a research and development setting. For more specific applications, further literature review is recommended.

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